2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
CAS No.: 946265-89-0
Cat. No.: VC4927343
Molecular Formula: C23H22N2O3S
Molecular Weight: 406.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946265-89-0 |
|---|---|
| Molecular Formula | C23H22N2O3S |
| Molecular Weight | 406.5 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
| Standard InChI | InChI=1S/C23H22N2O3S/c1-28-19-10-6-16(7-11-19)14-22(26)24-18-9-8-17-4-2-12-25(20(17)15-18)23(27)21-5-3-13-29-21/h3,5-11,13,15H,2,4,12,14H2,1H3,(H,24,26) |
| Standard InChI Key | KXQHXIDYCSHRSW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |
Introduction
Chemical Formula
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The molecular formula of the compound is C22H20N2O3S.
Functional Groups
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Methoxyphenyl group: Contributes to aromaticity and potential electron-donating effects.
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Tetrahydroquinoline core: A bicyclic system often found in biologically active molecules.
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Thiophene-2-carbonyl group: A sulfur-containing heterocyclic moiety known for its pharmacological significance.
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Acetamide linkage: Provides structural flexibility and potential for hydrogen bonding.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | ~396.47 g/mol |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, ethanol) due to amide and methoxy groups. |
| Structural Features | Contains aromaticity, heteroatoms (O, N, S), and a flexible acetamide chain. |
Synthesis Pathway
The synthesis of this compound likely involves multi-step organic transformations. While specific details for this exact molecule are unavailable, similar compounds are synthesized using the following general steps:
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Formation of the Tetrahydroquinoline Core:
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Tetrahydroquinolines are commonly synthesized via Povarov reactions (a cycloaddition reaction between an aniline, an aldehyde, and an alkene).
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Introduction of the Thiophene-2-carbonyl Group:
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The thiophene-2-carbonyl moiety can be introduced through acylation reactions using thiophene-2-carbonyl chloride or acid derivatives.
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Attachment of the Acetamide Linkage:
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The acetamide group can be installed via amidation reactions using acetic acid derivatives or coupling agents like EDCI/HOBt.
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Final Functionalization with Methoxyphenyl Group:
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The methoxyphenyl group may be introduced via nucleophilic substitution or coupling reactions.
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Analytical Characterization
To confirm the structure and purity of the compound, standard analytical techniques would be employed:
Spectroscopic Methods
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NMR (Nuclear Magnetic Resonance):
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-NMR and -NMR spectra to identify chemical shifts corresponding to functional groups.
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Key signals:
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Aromatic protons from methoxyphenyl (~6–8 ppm).
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Aliphatic protons from tetrahydroquinoline (~1–4 ppm).
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Amide proton (~8–10 ppm).
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IR (Infrared Spectroscopy):
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Peaks for amide ( stretch ~1650 cm) and aromatic groups (~1500 cm).
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Mass Spectrometry (MS)
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Molecular ion peak at confirming molecular weight.
X-Ray Crystallography
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Single-crystal X-ray diffraction could provide precise structural details, including bond lengths and angles.
Biological Relevance
Although specific biological studies on this compound are not available, its structural features suggest potential applications:
Pharmacological Potential
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Anti-inflammatory Activity:
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Compounds containing tetrahydroquinoline and thiophene moieties have demonstrated anti-inflammatory properties in prior studies.
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Antimicrobial Activity:
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Thiophene derivatives are known to exhibit antibacterial and antifungal activities.
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Anticancer Applications:
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Quinoline-based compounds often show cytotoxic effects against cancer cell lines.
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Enzyme Inhibition:
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Acetamide linkages can act as scaffolds for enzyme inhibitors targeting kinases or proteases.
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Molecular Docking Studies
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Computational docking could predict interactions with biological targets such as enzymes or receptors.
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Similar compounds have shown binding affinity to proteins like COX-2 (cyclooxygenase) or kinases.
Comparative Analysis with Similar Compounds
Future Research Directions
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Biological Screening:
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Evaluate antimicrobial, anticancer, and anti-inflammatory activities through in vitro assays.
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Structure Optimization:
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Modify functional groups to improve potency and selectivity for biological targets.
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Toxicological Studies:
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Assess cytotoxicity in normal cell lines to determine therapeutic index.
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Pharmacokinetics:
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Study absorption, distribution, metabolism, and excretion (ADME) properties for drug development potential.
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This comprehensive analysis highlights the chemical and biological significance of the compound 2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, providing a foundation for further experimental investigations into its pharmacological applications.
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